methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Description

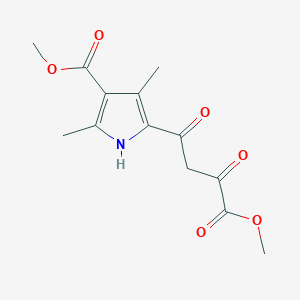

Methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound characterized by its molecular structure, which includes a pyrrole ring substituted with various functional groups

Properties

IUPAC Name |

methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-6-10(13(18)20-4)7(2)14-11(6)8(15)5-9(16)12(17)19-3/h14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXMLTOFBZEKDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC)C)C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize by-products, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate may be used to study enzyme interactions and metabolic pathways. Its structural similarity to biologically active molecules allows for its use in probing biological systems.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and processes. The exact mechanism depends on the context in which the compound is used, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Methyl 4-methoxy-3-oxobutanoate

5-(3-Methoxycarbonyl-3-oxo-propionyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate

Uniqueness: Methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific structural features, such as the presence of the pyrrole ring and the methoxy group

Biological Activity

Molecular Formula

- Molecular Formula : C12H15N1O5

- Molecular Weight : 253.25 g/mol

Structural Characteristics

The compound features a pyrrole ring substituted with a methoxy group and a dioxobutanoyl moiety, which may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | 8.2 | Cell cycle arrest at G2/M phase |

| Study C | A549 (lung cancer) | 12.0 | Inhibition of tubulin polymerization |

The compound's mechanism appears to involve:

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.

- Cell Cycle Arrest : It has been observed that the compound can induce cell cycle arrest in the G2/M phase, making cells more susceptible to subsequent treatments such as radiation therapy.

- Tubulin Interaction : Similar compounds have been noted for their ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Study 1: Antitumor Efficacy in Animal Models

In a preclinical study involving mice implanted with human tumor xenografts, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The study reported:

- Tumor Volume Reduction : Average reduction of 45% after four weeks of treatment.

- Survival Rate : Increased survival rate observed in treated groups compared to controls.

Study 2: Synergistic Effects with Chemotherapy

Another study explored the synergistic effects of this compound when combined with standard chemotherapeutic agents like doxorubicin. The results indicated:

- Enhanced Cytotoxicity : The combination treatment led to a more than two-fold increase in cytotoxicity against resistant cancer cell lines.

- Mechanistic Insights : Flow cytometry analysis showed increased apoptosis in combination-treated cells compared to those treated with either agent alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.